molecular formula C9H14ClNO2 B1383385 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride CAS No. 1795503-75-1

2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride

Cat. No. B1383385
M. Wt: 203.66 g/mol
InChI Key: QYSCUDPNHPWYJS-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride is a compound with vast scientific potential. It has a molecular weight of 203.67 . The IUPAC name for this compound is 2-(3-amino-5-methylphenoxy)ethan-1-ol hydrochloride .


Molecular Structure Analysis

The InChI code for 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride is 1S/C9H13NO2.ClH/c1-7-4-8(10)6-9(5-7)12-3-2-11;/h4-6,11H,2-3,10H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride include a molecular weight of 203.67 . More detailed properties like boiling point, melting point, etc., are not available in the resources I have access to.

Scientific Research Applications

Pyrolysis Product Identification

The compound 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride has been studied for its pyrolysis products. In research by Texter et al. (2018), the pyrolysis of a related substance, bk-2C-B, resulted in the identification of several pyrolysis products, emphasizing the importance of understanding the thermal stability and degradation products of such compounds (Texter et al., 2018).

Antimicrobial Activity

Patani and Hathi (2010) synthesized and characterized metal chelates of a related compound, showcasing its potential in antimicrobial applications. The study explored the compound's reactivity and interaction with metal ions, which could be relevant for the development of new antimicrobial agents (Patani & Hathi, 2010).

Spectroscopic Probe Development

Jefferson et al. (1990) investigated related compounds as spectroscopic probes for Zn2+ interactions. Such studies are crucial for understanding metal-protein interactions and developing sensitive assays for biochemical research (Jefferson, Hunt, & Ginsburg, 1990).

Synthesis of Related Compounds

Research by Griffiths et al. (1997) on the synthesis of related ethylene-1,1-bisphosphonic acids and their derivatives demonstrates the compound's relevance in synthetic chemistry, particularly in the creation of bisphosphonates, which have various applications in medicine and materials science (Griffiths et al., 1997).

Chelating Ligand Design

Liu et al. (1993) studied hexadentate amine phenol ligand complexes, highlighting the potential of related compounds in designing flexible chelating ligands for group 13 metals. This is significant for applications in coordination chemistry and catalysis (Liu et al., 1993).

Antitumor Activity

Isakhanyan et al. (2016) synthesized and tested related tertiary aminoalkanol hydrochlorides for antitumor activity. This indicates the potential of similar compounds in medicinal chemistry for developing new therapeutic agents (Isakhanyan et al., 2016).

Aromatic Ring Cleavage Enzymes

Lendenmann and Spain (1996) studied 2-aminophenol 1,6-dioxygenase, an enzyme that cleaves aromatic rings, demonstrating the relevance of similar compounds in enzymology and biodegradation research (Lendenmann & Spain, 1996).

properties

IUPAC Name

2-(3-amino-5-methylphenoxy)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-7-4-8(10)6-9(5-7)12-3-2-11;/h4-6,11H,2-3,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSCUDPNHPWYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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